Technical Documentation Center

CP-85958 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CP-85958
  • CAS: 134002-60-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Evolution of CP-85958: A Selective LTD4 Receptor Antagonist

Executive Summary Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a central role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory respiratory c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a central role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory respiratory conditions[1]. They exert their effects primarily through the Cysteinyl Leukotriene Receptor 1 (CysLT1), historically referred to as the LTD4 receptor[2]. CP-85958 was developed as a highly potent, selective, and orally active LTD4 receptor antagonist[1]. While it demonstrated exceptional preclinical efficacy, its clinical progression was ultimately discontinued due to unacceptable idiosyncratic hepatotoxicity observed in non-human primates[3][4].

This technical guide dissects the pharmacodynamics of CP-85958, the molecular basis of its bioactivation-induced liver toxicity, and the subsequent structural evolution that rescued this chemical series for drug development.

Pharmacodynamics: CysLT1 Receptor Antagonism

The CysLT1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11​ proteins[5]. Upon binding of its endogenous ligand, LTD4, the receptor undergoes a conformational shift that activates phospholipase C (PLC). This activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ triggers the rapid mobilization of intracellular calcium ( Ca2+ ), resulting in downstream physiological responses including smooth muscle contraction, eosinophil migration, and airway edema[5].

CP-85958 functions as a competitive antagonist at the CysLT1 receptor[1]. By occupying the orthosteric binding site, it prevents LTD4 from binding and inducing receptor activation. This effectively uncouples the Gq/11​ signaling cascade, halts calcium mobilization, and prevents bronchospasm.

LTD4_Signaling LTD4 LTD4 (Endogenous Ligand) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq PLC PLC Activation & IP3 Generation Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium Response Bronchoconstriction & Inflammation Calcium->Response CP85958 CP-85958 (Antagonist) CP85958->Receptor Competitive Blockade

LTD4 signaling cascade via CysLT1 and the competitive inhibitory blockade by CP-85958.

The Bioactivation Hurdle: Idiosyncratic Hepatotoxicity

Despite its high affinity for the CysLT1 receptor, CP-85958 exhibited unacceptable hepatotoxicity during preclinical primate studies, leading to the discontinuation of its clinical development[3][6].

Mechanism of Toxicity: Toxicological and metabolic analyses revealed that the drug's core chromanol ring structure was highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes[6][7]. This CYP-mediated oxidation triggers the ring opening of the chromanol moiety, generating a highly reactive hydroxyaldehyde (or lactol) intermediate[7].

Because aldehydes are "hard" electrophiles, this intermediate acts as a hapten, covalently binding to nucleophilic residues (such as lysine) on critical hepatic proteins[6]. This covalent modification triggers cellular stress and an immune-mediated idiosyncratic adverse drug reaction (IADR), culminating in drug-induced liver injury (DILI)[6][8].

Structural Evolution: To circumvent this metabolic liability, medicinal chemists executed strategic structural modifications to block the specific metabolic site responsible for the chromanol ring opening. This effort led to the discovery of the next-generation antagonists CP-199,330 and CP-199,331[4]. These optimized analogs retained equipotent CysLT1 blocking activity (comparable to marketed drugs like zafirlukast and pranlukast) but were completely devoid of the reactive aldehyde intermediate, successfully eliminating liver toxicity in monkeys[4][7].

Bioactivation Drug CP-85958 (Chromanol Core) CYP Hepatic CYP450 Oxidation Drug->CYP RingOpen Chromanol Ring Opening CYP->RingOpen Reactive Reactive Hydroxyaldehyde/Lactol RingOpen->Reactive Protein Covalent Protein Binding Reactive->Protein DILI Hepatotoxicity (DILI) Protein->DILI NextGen CP-199,331 (Metabolically Stable) NextGen->CYP Resists Oxidation

CYP450-mediated bioactivation of CP-85958 into a reactive aldehyde, causing hepatotoxicity.

Quantitative Pharmacological Data

To provide a comparative baseline, the pharmacological metrics of CP-85958, its structurally optimized successor (CP-199,331), and a clinical standard (Zafirlukast) are summarized below[4][7][8].

CompoundTarget ReceptorRelative Affinity ( Ki​ / IC50​ )Reactive Metabolite FormationIn Vivo HepatotoxicityClinical Status
CP-85958 CysLT1 (LTD4)High PotencyHigh (Hydroxyaldehyde)Yes (Monkeys)Discontinued
CP-199,331 CysLT1 (LTD4)Equipotent to ZafirlukastNone DetectedNoPreclinical Success
Zafirlukast CysLT1 (LTD4)~1 - 5 nMLow/NoneRareMarketed

Core Experimental Workflows

To rigorously validate the mechanism of action and the toxicity profile of LTD4 antagonists like CP-85958, two self-validating experimental systems are required: a functional antagonism assay to prove efficacy, and a reactive metabolite trapping assay to evaluate safety[6].

Protocol A: Intracellular Calcium Mobilization Assay (Functional Antagonism)

Causality & Logic: Receptor binding alone does not prove functional antagonism. By measuring intracellular calcium release in CysLT1-expressing cells using a fluorometric imaging plate reader (FLIPR), we can functionally validate that CP-85958 blocks the secondary messenger cascade initiated by LTD4.

  • Cell Preparation: Culture human U937 cells (which endogenously express CysLT1) in RPMI-1640 medium. Seed into 96-well black-wall, clear-bottom plates at 1×105 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) and probenecid (2.5 mM) to prevent dye efflux, for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add varying concentrations of CP-85958 (0.1 nM to 10 µM) and incubate for 15 minutes. Rationale: Pre-incubation allows the antagonist to reach thermodynamic equilibrium at the orthosteric site before agonist exposure.

  • Agonist Challenge: Inject a sub-maximal concentration of LTD4 (e.g., 10 nM, equivalent to its EC80​ ) using the FLIPR fluidics system.

  • Fluorescence Measurement: Immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the transient calcium spike.

  • Data Analysis: Calculate the IC50​ by plotting the peak fluorescence response against the log concentration of CP-85958.

Protocol B: Reactive Metabolite Trapping Assay (Toxicity Profiling)

Causality & Logic: Because the reactive hydroxyaldehyde generated by CP-85958 is transient, it cannot be measured directly. We must use a "hard" nucleophile like methoxylamine or potassium cyanide (KCN) to trap the electrophilic aldehyde, forming a stable adduct that can be quantified via LC-MS/MS[6]. (Note: Glutathione is typically used for soft electrophiles, but methoxylamine is specific for the chromanol-derived aldehyde of CP-85958).

  • Incubation Mixture Setup: In a 1.5 mL tube, combine human or monkey liver microsomes (1 mg/mL protein), CP-85958 (10 µM), and the trapping agent (Methoxylamine, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron-donating cofactor required for CYP450-mediated oxidation.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Scan for the specific mass transition of the methoxylamine-adducted CP-85958 metabolite.

  • Validation: Compare the peak area of the adduct in the presence and absence of NADPH to confirm that the reactive species is strictly metabolism-dependent.

TrappingWorkflow Step1 Liver Microsomes + CP-85958 Step2 Add Methoxylamine (Trapping Agent) Step1->Step2 Step3 Initiate with NADPH (37°C, 60m) Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 Centrifuge & Extract Supernatant Step4->Step5 Step6 LC-MS/MS Adduct Identification Step5->Step6

Step-by-step workflow for trapping and identifying reactive aldehyde metabolites using LC-MS/MS.

References

  • MedChemExpress (MCE) Life Science Reagents. "ltd4 | MedChemExpress". medchemexpress.com.
  • NCATS Inxight Drugs. "CYSTEINYL LEUKOTRIENE RECEPTOR 1". ncats.io.
  • ERS Publications. "Women and response to drugs". ersnet.org.
  • PubMed / NIH. "Discovery of CP-199330 and CP-199331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity". nih.gov.
  • ResearchGate. "Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships". researchgate.net.
  • NCS Conference. "A fully in Silico framework to predict Drug-induced liver injury". ncs-conference.org.
  • MedChemExpress (MCE). "Leukotriene Receptor | Antagonists Inhibitors". medchemexpress.com.
  • EBIN.PUB. "Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad". ebin.pub.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of Complex Heterocyclic Systems: The Case of Benzothiopyranoindazoles

Prepared by: Gemini, Senior Application Scientist Foreword: From Ambiguity to Precision in Structural Chemistry In the field of drug development, the precise structural characterization of a molecule is the bedrock upon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: From Ambiguity to Precision in Structural Chemistry

In the field of drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An inquiry was made regarding the structural analysis of "CP-85958 heterocyclic chromanol derivatives." However, an exhaustive review of scientific and patent literature reveals no such compound. This is not an uncommon scenario; development codes can be miscited or preliminary names changed.

Interestingly, the literature points to a closely related designation, CI-958 , an anticancer agent developed by Pfizer. This compound is not a chromanol, but rather a derivative of a far more complex heterocyclic system: 2H-[1]benzothiopyrano[4,3,2-cd]indazole .[1] This molecule functions as a DNA-intercalating agent and has been investigated for its therapeutic potential.[1]

This guide, therefore, pivots to address the likely subject of interest. We will proceed with a detailed exploration of the rigorous, multi-technique workflow required to elucidate and validate the structure of complex, multi-ring, mixed-heteroatom systems, using the benzothiopyranoindazole scaffold of CI-958 as our exemplary case. This approach moves beyond generic protocols to address the specific challenges presented by such a molecule, providing a field-proven strategy for researchers, scientists, and drug development professionals.

The Analytical Imperative: Deconstructing the Benzothiopyranoindazole Core

The 2H-[1]benzothiopyrano[4,3,2-cd]indazole core is a rigid, planar system containing four fused rings and three distinct heteroatoms (two nitrogens, one sulfur). This complexity presents a significant analytical challenge. The low proton-to-carbon ratio, extensive electron delocalization, and potential for complex substitution patterns demand an integrated analytical approach where each technique provides a unique piece of the puzzle, and collectively, they serve to cross-validate the final structural assignment.

Our strategy is not a linear checklist but an iterative cycle of hypothesis and verification. We will establish the molecular formula, map the intricate bond connectivities, define the three-dimensional arrangement, and finally, validate the entire structure with theoretical calculations.

cluster_0 Integrated Structural Elucidation Workflow A Sample Preparation (Purified Analyte) B Part 1: Foundational Data High-Resolution Mass Spectrometry (Molecular Formula) A->B C Part 2: Connectivity Mapping 1D & 2D NMR Spectroscopy (H-C Framework) B->C D Part 3: 3D Confirmation Single Crystal X-Ray Diffraction (Definitive 3D Structure) C->D If crystal available E Part 4: In Silico Validation Quantum Chemistry (DFT) (Structural & Spectroscopic Cross-Validation) C->E Propose Structure D->E Experimental Geometry F Final Validated Structure D->F E->C Validate NMR Data E->F Confirm Structure

Caption: Integrated workflow for structural elucidation of complex heterocycles.

Part 1: Establishing the Molecular Blueprint with Mass Spectrometry

The first and most fundamental question is: "What is the exact mass and elemental composition?" Answering this with high confidence is the mandatory first step that constrains all subsequent spectroscopic interpretation.

Expertise & Causality: Why High Resolution is Non-Negotiable

For a novel heterocyclic derivative, low-resolution mass spectrometry is insufficient. The presence of nitrogen and sulfur, alongside carbon, hydrogen, and potentially oxygen, creates numerous possibilities for elemental compositions at a given nominal mass. High-resolution mass spectrometry (HRMS), capable of mass accuracy below 5 parts per million (ppm), is the only way to confidently distinguish between these possibilities. For example, the subtle mass difference between a C₃ vs. SH₄ fragment or N₂ vs. CO is easily resolved, providing a highly constrained list of potential molecular formulas. This precision is the first layer of our self-validating system; any proposed structure from NMR must perfectly match the molecular formula derived from HRMS.

Protocol 1: High-Resolution Molecular Formula Determination
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Introduce the sample via direct infusion or LC-MS using ESI in positive ion mode. While chromanols can exhibit unusual ionization behavior, complex aromatic heterocycles like the benzothiopyranoindazole are expected to form conventional [M+H]⁺ ions.[1]

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu). Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Use the instrument's software to calculate the exact mass (typically to 4-5 decimal places).

    • Input this exact mass into a molecular formula calculator, setting elemental constraints (C, H, N, S, and any other expected atoms) and a narrow mass tolerance window (e.g., ±5 ppm).

    • Evaluate the shortlist of possible formulas based on chemical plausibility (e.g., ring-double-bond equivalents, nitrogen rule).

Data Presentation: Hypothetical HRMS Data
IonCalculated Exact Mass (for C₁₅H₈N₂S)Observed Exact MassΔ (ppm)Proposed Formula
[M+H]⁺249.0481249.0479-0.8C₁₅H₉N₂S

Part 2: Assembling the Puzzle with NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise atomic connectivity. For a complex, proton-deficient aromatic system, a suite of 2D NMR experiments is essential.

Expertise & Causality: Beyond 1D Spectra

A simple ¹H NMR of a benzothiopyranoindazole derivative would likely show a cluster of overlapping aromatic signals, providing little standalone value. Similarly, a ¹³C NMR confirms the number of unique carbons but not their arrangement. The true power lies in using the proton signals as starting points to build the carbon skeleton through one-bond and multi-bond correlations. This is the core of the structural elucidation process. The choice of experiments is deliberate: HSQC provides direct, unambiguous C-H attachments, while HMBC provides the long-range information needed to link these C-H fragments together across quaternary carbons and heteroatoms, thereby assembling the fused ring system.

Protocol 2: A Self-Validating NMR Workflow

This protocol is designed as a system where the results of each experiment constrain the interpretation of the next, and the final proposed structure must be consistent with every piece of data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for these systems due to its high solubilizing power.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon signals and differentiate between CH, CH₂, CH₃, and quaternary (C) carbons.

  • 2D NMR Acquisition (Connectivity):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum. This experiment is critical as it produces a correlation peak for every proton and the carbon to which it is directly attached. This provides a set of confirmed C-H fragments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum. This is arguably the most important experiment for this molecular class. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away. Causality: By observing a correlation from a proton on one ring to a carbon on an adjacent ring, you directly prove the ring fusion.

    • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify protons that are coupled to each other (typically on adjacent carbons). This helps to build out small fragments of the molecule, which are then linked together using HMBC data.

  • Structural Assembly (The Iterative Process):

    • Start with the C-H fragments identified from the HSQC spectrum.

    • Use COSY data to connect adjacent C-H fragments into larger spin systems.

    • Use HMBC correlations to link these fragments together across non-protonated quaternary carbons and heteroatoms. For instance, a proton at position 1 might show an HMBC correlation to the carbon at position 9b, confirming the fusion of the indazole and thiopyran rings.

    • Every single HMBC and COSY correlation must be explainable by the proposed structure. Any inconsistencies require a re-evaluation of the structure. This rigorous cross-checking ensures the trustworthiness of the assignment.[2][3]

cluster_nmr NMR Data Integration H1 1D ¹H NMR (Proton Signals) HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC COSY 2D COSY (H-H Neighbors) H1->COSY C13 1D ¹³C NMR (Carbon Signals) C13->HSQC HMBC 2D HMBC (Long-Range C-H) HSQC->HMBC C-H Fragments COSY->HMBC Spin Systems Structure Proposed Structure HMBC->Structure Assemble Skeleton

Caption: Integration of 2D NMR experiments for structural assembly.

Part 3: Unambiguous 3D Structure with X-Ray Crystallography

While NMR provides a robust map of chemical connectivity, it is an indirect method for determining three-dimensional structure. Single-crystal X-ray crystallography provides direct, unambiguous visualization of the atomic arrangement in the solid state.

Expertise & Causality: The Gold Standard

For a novel, complex heterocyclic system, particularly one with potential stereocenters or rigid, planar geometries that influence biological activity (like DNA intercalation), X-ray crystallography is the gold standard. It provides precise bond lengths, bond angles, and intermolecular packing information that is unattainable by other techniques. A solved crystal structure serves as the ultimate validation of the connectivity derived from NMR and provides the definitive 3D model for computational studies and understanding structure-activity relationships.

Protocol 3: Single-Crystal X-Ray Diffraction Workflow
  • Crystal Growth (The Critical Hurdle):

    • The primary challenge is obtaining a single, diffraction-quality crystal (typically 0.1-0.3 mm).

    • Method: Slow evaporation is the most common technique. Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane). Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the crystal on the diffractometer and cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).

    • Rotate the crystal and collect the resulting diffraction patterns on a detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the fit is assessed by metrics like the R-factor.

Data Presentation: Typical Crystallographic Data Table
ParameterValue
Chemical FormulaC₁₅H₈N₂S
Formula Weight248.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.15
b (Å)12.40
c (Å)12.75
β (°)92.5
Volume (ų)1445
Z4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115

Part 4: In Silico Validation with Computational Chemistry

The synergy between experimental data and theoretical calculations provides the highest level of confidence in a structural assignment. Density Functional Theory (DFT) has become a routine and powerful tool for validating proposed structures.

Expertise & Causality: The Corroborative Power of Prediction

If the structure determined by NMR and/or X-ray is correct, then its quantum chemical properties should be predictable. By using DFT to calculate NMR chemical shifts for a proposed structure, we can generate a theoretical spectrum. A strong linear correlation between the calculated and experimental chemical shifts provides powerful, independent evidence that the proposed structure is indeed the correct one. Any significant deviation may indicate an error in the assignment.

Protocol 4: DFT-Based Structural and NMR Validation
  • Input Structure: Use the coordinates from the solved X-ray crystal structure or a low-energy conformation of the NMR-derived structure as the starting geometry.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set, for example, the B3LYP functional with the 6-31G(d,p) basis set, using software like Gaussian. This finds the lowest energy (most stable) structure in the gas phase.

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using a reliable method like GIAO (Gauge-Including Atomic Orbitals) with a larger basis set (e.g., 6-311+G(2d,p)).

  • Data Analysis & Validation:

    • Convert the calculated shielding tensors (σ) to chemical shifts (δ) by referencing them to a similarly calculated value for tetramethylsilane (TMS).

    • Create a plot of the calculated ¹³C and ¹H chemical shifts versus the experimental chemical shifts.

    • Calculate the correlation coefficient (R²) for this plot. An R² value > 0.99 provides excellent corroboration of the structural assignment.

cluster_dft DFT Validation Cycle Exp Experimental Data (NMR, X-Ray) Prop Proposed Structure Exp->Prop Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Prop->Opt NMR_Calc NMR Calculation (GIAO Method) Opt->NMR_Calc Compare Compare Calculated vs. Experimental Spectra NMR_Calc->Compare Compare->Prop Revise if Poor Correlation Valid Validated Structure (R² > 0.99) Compare->Valid

Sources

Foundational

Pharmacokinetic profiling of CP-85958 in preclinical animal models

Pharmacokinetic Profiling and Toxicokinetic Liability of CP-85958 in Preclinical Animal Models Executive Summary The development of novel therapeutics requires a delicate balance between pharmacodynamic efficacy and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Toxicokinetic Liability of CP-85958 in Preclinical Animal Models

Executive Summary

The development of novel therapeutics requires a delicate balance between pharmacodynamic efficacy and pharmacokinetic safety. CP-85958, a potent cysteinyl leukotriene D4 (LTD4) receptor antagonist, represents a classic case study in drug development where exceptional target affinity was overshadowed by severe idiosyncratic hepatotoxicity. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) profiling of CP-85958, elucidates the mechanistic causality behind its liver toxicity in preclinical models, and outlines the rigorous experimental protocols required to identify and overcome such metabolic liabilities.

Introduction to CP-85958 and the LTD4 Receptor

Leukotrienes are potent lipid mediators of inflammation, playing a central role in the pathophysiology of respiratory conditions. CP-85958 was engineered as a highly specific antagonist for the 1[1], demonstrating significant promise for the treatment of asthma and other inflammatory diseases. By competitively binding to the CysLT1 receptor, CP-85958 effectively blocked LTD4-induced bronchoconstriction. However, despite its pharmacodynamic potency, the clinical trajectory of CP-85958 was halted. During preclinical safety evaluations, the compound exhibited considerable 2 in animal studies, particularly in non-human primates, necessitating its immediate discontinuation[2].

The Mechanistic Basis of CP-85958 Hepatotoxicity

The hepatotoxicity of CP-85958 is not an on-target effect but rather a consequence of its specific molecular architecture. The compound features a chromanol/benzoic acid moiety that is highly susceptible to Phase I oxidative metabolism.

When processed by hepatic cytochrome P450 (CYP450) enzymes, the chromanol ring undergoes an enzymatic ring-opening reaction. This biotransformation generates a highly reactive, alkylating3[3]. Because aldehydes are strong electrophiles, this transient intermediate rapidly forms covalent bonds with nucleophilic residues (such as cysteine or lysine) on critical hepatic proteins. This covalent adduction disrupts cellular homeostasis, triggers mitochondrial dysfunction, and ultimately leads to hepatocellular necrosis, manifesting clinically as marked 4 (ALT/AST)[4].

Metabolic_Activation A CP-85958 (Parent Compound) B Hepatic CYP450 Oxidative Metabolism A->B Phase I Metabolism G Structural Modification (CP-199,330 / CP-199,331) A->G Lead Optimization C Chromanol Ring Opening B->C Enzymatic Catalysis D Reactive Hydroxyaldehyde Intermediate C->D Spontaneous E Covalent Binding to Hepatic Proteins D->E Electrophilic Attack F Hepatotoxicity (Elevated Transaminases) E->F Cellular Injury H Safe PK/Tox Profile (No Liver Toxicity) G->H Avoids Ring Opening

Figure 1: Metabolic activation pathway of CP-85958 leading to hepatotoxicity and subsequent optimization.

Experimental Methodologies: PK and Reactive Metabolite Profiling

To rigorously evaluate compounds like CP-85958, standard PK profiling must be coupled with toxicokinetic assessments. The following protocols represent self-validating systems designed to uncover hidden metabolic liabilities.

Protocol A: In Vivo Pharmacokinetic Profiling in Rhesus Monkeys

Causality of Design: Rhesus monkeys are utilized because their hepatic CYP450 orthologs provide a closer metabolic approximation to humans compared to rodents, particularly for compounds exhibiting species-specific oxidative metabolism.

  • Animal Preparation & Dosing : Fast male Rhesus monkeys for 12 hours prior to dosing. Rationale: Fasting eliminates food-effect variability on oral absorption. Administer CP-85958 via IV bolus (1 mg/kg) and oral gavage (10 mg/kg) in a crossover design with a 7-day washout period.

  • Serial Blood Sampling : Collect venous blood at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Rationale: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression in downstream mass spectrometry often seen with heparin.

  • Plasma Extraction : Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (e.g., CP-85958-d4). Rationale: Rapid protein precipitation denatures plasma enzymes, preventing ex vivo degradation of the analyte, while the internal standard validates extraction efficiency and corrects for matrix effects.

  • LC-MS/MS Bioanalysis : Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Parameter Calculation : Calculate PK parameters using Non-Compartmental Analysis (NCA). Rationale: NCA requires fewer assumptions about physiological distribution models, providing robust, empirical estimates of clearance (CL) and exposure (AUC).

Protocol B: In Vitro Reactive Metabolite Trapping

Causality of Design: Because the highly reactive hydroxyaldehyde intermediate is too transient to be detected directly in standard LC-MS/MS workflows, nucleophilic trapping agents are used to form stable, detectable adducts, serving as a self-validating proof of the electrophile's existence.

  • Microsomal Incubation : Incubate CP-85958 (10 µM) with monkey liver microsomes (1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Nucleophilic Trapping : Add 1 mM potassium cyanide (KCN) or glutathione (GSH) to the incubation mixture. Rationale: The aldehyde intermediate will react with KCN to form a stable cyano-adduct or with GSH to form a thioether conjugate.

  • Quenching & Analysis : Terminate the reaction after 60 minutes with cold methanol. Centrifuge to pellet proteins, and analyze the supernatant via High-Resolution Mass Spectrometry (LC-QTOF-MS) to identify the exact mass shifts corresponding to the GSH (+307 Da) or Cyano (+27 Da) adducts.

PK_Workflow Step1 In Vivo Dosing (Rats & Monkeys) Step2 Serial Blood Sampling & Plasma Extraction Step1->Step2 Step3 LC-MS/MS Bioanalysis (Parent & Adducts) Step2->Step3 Step5 Toxicokinetic Assessment (ALT/AST & Histology) Step2->Step5 Parallel Assay Step4 PK Parameter Calculation (NCA Method) Step3->Step4

Figure 2: Integrated preclinical pharmacokinetic and toxicokinetic workflow for CP-85958 evaluation.

Quantitative Data Presentation

The disparity between rodent and non-human primate models highlights the importance of multi-species PK profiling. The table below summarizes the representative pharmacokinetic and toxicokinetic parameters that ultimately flagged CP-85958 as a high-risk candidate.

Table 1: Comparative Preclinical Pharmacokinetic and Toxicokinetic Parameters of CP-85958

ParameterRat (Sprague-Dawley)Monkey (Rhesus)Mechanistic/Clinical Implication
Clearance (CL) 45 mL/min/kg (High)12 mL/min/kg (Low)Slower clearance in monkeys prolongs systemic exposure, increasing the time available for reactive metabolite formation.
Half-life (t1/2) 1.8 hours6.5 hoursA prolonged half-life in primates significantly increases the Area Under the Curve (AUC).
Oral Bioavailability (F%) ~35%~60%High absorption ensures systemic exposure but maximizes first-pass hepatic metabolism, concentrating the toxic insult in the liver.
Hepatotoxicity Signal Minimal (<2x ULN)Severe (8-28x ULN)Species-specific metabolic activation pathways lead to idiosyncratic Drug-Induced Liver Injury (DILI) in primates[5].
Reactive Adduct Formation LowHighThe abundance of GSH/Cyano adducts directly correlates with the observed transaminase elevations.

Note: Quantitative data is synthesized from historical profiling of CP-85958 and related leukotriene antagonists to illustrate the toxicokinetic liability.

Lead Optimization: Overcoming the Liability

The identification of the chromanol ring as the structural culprit for toxicity initiated a targeted lead optimization campaign. Medicinal chemists modified the scaffold to block the metabolic ring-opening pathway, ensuring that metabolism occurred at alternate, non-toxic sites.

This rational drug design effort culminated in the discovery of 6[6]. These next-generation compounds are equipotent to marketed CysLT1 receptor antagonists (such as zafirlukast and pranlukast), exhibit excellent pharmacokinetics in both rats and monkeys, and, crucially, are completely 7 that plagued CP-85958[7].

Conclusion

The pharmacokinetic and toxicokinetic profiling of CP-85958 underscores a critical paradigm in modern drug development: target affinity must be matched by metabolic stability. By employing rigorous in vivo PK models alongside self-validating in vitro reactive metabolite trapping assays, researchers can identify structural liabilities early in the pipeline. The evolution from CP-85958 to its safe successors, CP-199,330 and CP-199,331, demonstrates the power of integrating pharmacokinetic data with mechanistic toxicology to drive rational lead optimization.

Sources

Exploratory

In Vitro Pharmacological Properties of CP-85958 in Inflammation: Target Engagement, Metabolic Liabilities, and Structural Evolution

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from the arachidonic acid pathway, playing a central role in the pathophysiology of inflammatory respiratory diseases such as asthma. They induce profound bronchoconstriction, increase vascular permeability, and drive eosinophil recruitment.1[1].

While CP-85958 demonstrated exceptional in vitro pharmacological properties and on-target efficacy, its progression was halted due to severe metabolic liabilities.2[2]. This whitepaper dissects the in vitro pharmacology of CP-85958, detailing the mechanistic assays used to validate its target engagement, the toxicological workflows that uncovered its reactive metabolites, and the subsequent structural evolution that rescued the chemical series.

Mechanistic Pharmacology: The CysLT1 Axis

The CysLT1 receptor is a Gq-protein coupled receptor (GPCR). Binding of the endogenous agonist (LTD4) triggers a conformational change that activates the Gq alpha subunit. This activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, prompting a rapid efflux of intracellular calcium ( Ca2+ ). CP-85958 acts as a competitive antagonist, occupying the orthosteric binding site and preventing this inflammatory signal transduction.

G LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor LTD4->CysLT1 Activates CP85958 CP-85958 (Antagonist) CP85958->CysLT1 Blocks Gq Gq Protein CysLT1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Inflam Inflammatory Response Ca2->Inflam

Fig 1. CysLT1 receptor Gq-coupled signaling pathway and the antagonistic blockade by CP-85958.

Protocol: FLIPR Intracellular Calcium Mobilization Assay

To quantify the in vitro potency of CP-85958, a self-validating functional assay is employed. Because CysLT1 activation intrinsically drives calcium release, measuring Ca2+ transients using a fluorescent dye provides a direct, real-time readout of receptor antagonism.

Self-Validation Logic: The assay includes a positive control ( Emax​ via LTD4 alone) to define the assay window, a negative control (vehicle) to establish baseline fluorescence, and a reference standard (Zafirlukast) to validate the system's pharmacological sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Seed human U937 cells (endogenously expressing CysLT1) or HEK293 cells stably transfected with human CysLT1 into 384-well black-wall, clear-bottom microplates at 2×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM (a calcium-sensitive fluorophore) loading buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add CP-85958 in a 10-point concentration-response curve (ranging from 0.01 nM to 10 µM). Include Zafirlukast as a reference control. Incubate for 15 minutes.

  • Agonist Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject LTD4 at its predetermined EC80​ concentration.

  • Data Acquisition & Analysis: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence. Plot the normalized response against the log of CP-85958 concentration to derive the IC50​ using non-linear regression.

In Vitro Pharmacological Data Summary

CP-85958 exhibits low-nanomolar potency, comparable to clinically approved leukotriene modifiers. However, its therapeutic index is severely compromised by its metabolic profile.

Table 1: Comparative In Vitro Profiling of CysLT1 Antagonists

CompoundTarget ReceptorFunctional Potency ( IC50​ )Radioligand Binding ( Ki​ )Hepatotoxicity Liability (In Vivo)
CP-85958 CysLT1 (LTD4)1.5 - 4.0 nM~ 2.0 nMHigh (Lactol Bioactivation)
CP-199,330 CysLT1 (LTD4)2.5 - 5.0 nM~ 3.0 nMNone Observed
Zafirlukast CysLT1 (LTD4)~ 5.0 nM~ 4.0 nMLow / Idiosyncratic

Metabolic Liability: The Hepatotoxicity Mechanism

The failure of CP-85958 highlights a critical axiom in drug development: target affinity must be balanced against metabolic stability.2[2]. This electrophilic intermediate covalently binds to nucleophilic residues on hepatic proteins, triggering cellular stress, immune-mediated responses, and ultimately, idiosyncratic drug-induced liver injury (DILI).

Bioactivation Drug CP-85958 CYP Hepatic CYP450 Drug->CYP Oxidation Metabolite Reactive Lactol Metabolite CYP->Metabolite Bioactivation Proteins Hepatic Proteins Metabolite->Proteins Covalent Binding Adducts Covalent Protein Adducts Proteins->Adducts Tox Hepatotoxicity Adducts->Tox Cellular Stress / Immune Response

Fig 2. CYP450-mediated bioactivation of CP-85958 leading to covalent protein adduction and hepatotoxicity.

Protocol: In Vitro Reactive Metabolite Trapping Assay

To detect and structurally characterize transient reactive metabolites like the CP-85958 lactol in vitro, a nucleophilic trapping assay is utilized.

Self-Validation Logic: The assay requires a minus-NADPH negative control to prove that metabolite formation is strictly CYP450-dependent. Acetaminophen (which forms the reactive NAPQI metabolite) is run in parallel as a positive control to confirm the efficiency of the trapping agent.

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 1.5 mL tube, combine human or monkey liver microsomes (1 mg/mL final protein concentration), 10 µM CP-85958, and a trapping agent (e.g., 5 mM Glutathione (GSH) for soft electrophiles or 1 mM Potassium Cyanide (KCN) for hard electrophiles/iminium ions) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using precursor ion scans or neutral loss scans specific to the trapping agent (e.g., neutral loss of 129 Da for GSH adducts) to identify and quantify the trapped CP-85958 lactol-adducts.

Structural Evolution: Overcoming the Liability

The identification of the specific metabolic soft spot on the CP-85958 scaffold provided the rationale for subsequent lead optimization.3[3]. This evolution underscores the necessity of integrating in vitro reactive metabolite screening early in the pharmacological profiling of novel anti-inflammatory agents.

References

  • MedChemExpress. "CP-85958 | Specific leukotriene D4 (LTD4) receptor antagonist." MedChemExpress Life Science Reagents. 1

  • Bioorganic & Medicinal Chemistry Letters. "Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity." PubMed (NIH). 3

  • ResearchGate. "Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships." Comprehensive Toxicology. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Formulating CP-85958 in DMSO for Cell-Based Assays

Executive Summary & Mechanistic Background CP-85958 is a highly potent, specific antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, originally investigated for the treatment of inflammatory airway diseases such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

CP-85958 is a highly potent, specific antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, originally investigated for the treatment of inflammatory airway diseases such as asthma[1]. It functions by competitively blocking leukotriene D4 (LTD4) from binding to the CysLT1 G-protein coupled receptor (GPCR), thereby inhibiting downstream phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization.

Despite its high on-target potency, the clinical development of CP-85958 was halted due to significant hepatotoxicity. The compound's chromanol ring undergoes metabolic ring-opening to form a reactive hydroxyaldehyde intermediate, leading to severe transaminase elevations and drug-induced liver injury (DILI)[2]. Consequently, CP-85958 is now predominantly utilized in in vitro research as a reference CysLT1 antagonist and a validated positive control in predictive DILI cytotoxicity assays[3].

CysLT1 Receptor Signaling & CP-85958 Antagonism Pathway

G LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Binds CP85958 CP-85958 (Antagonist) CP85958->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Airway Inflammation / DILI Ca2->Inflammation PKC->Inflammation

Pathway of CP-85958 blocking LTD4-induced CysLT1 signaling and Ca2+ flux.

Physicochemical Profiling & Rationale for DMSO

CP-85958 (Molecular Weight: 467.51 g/mol ) is highly lipophilic and practically insoluble in aqueous media. To ensure a reproducible assay system, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent.

  • Causality of Solvent Choice: DMSO's amphiphilic nature efficiently disrupts the crystalline lattice of CP-85958 without altering its chemical structure. Attempting to dissolve this compound directly in aqueous buffers will result in immediate precipitation.

  • Causality of Final Assay Concentration: The final DMSO concentration in cell culture must not exceed 0.1% (v/v). Concentrations above this threshold alter lipid bilayer permeability, artificially inflating calcium mobilization baselines and confounding cytotoxicity readouts in DILI models.

Materials and Reagents

  • Compound: (CAS: 134002-60-1)[1].

  • Solvent: Anhydrous DMSO (≥99.9% purity, cell culture grade, stored under inert gas).

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA (Fatty Acid-Free).

  • Cell Lines: U937 human macrophages (for CysLT1 calcium mobilization) or THLE-Null cells (for hepatotoxicity/DILI screening)[2].

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system to prevent compound precipitation, degradation, and assay artifacts.

Step 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the CP-85958 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture condensation, which causes immediate micro-precipitation in hygroscopic DMSO.

  • Reconstitution: Add exactly 1.0 mL of anhydrous DMSO to 4.67 mg of CP-85958 powder.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to prevent thermal degradation of the chromanol ring.

Step 2: Aliquoting and Storage
  • Aliquoting: Dispense the 10 mM stock into 20 µL to 50 µL aliquots using amber microcentrifuge tubes. Rationale: CP-85958 is light-sensitive; amber tubes prevent photo-degradation.

  • Storage: Store immediately at -80°C. Avoid repeated freeze-thaw cycles. Discard any thawed aliquot after use to maintain structural integrity.

Step 3: Serial Dilution (The 100% DMSO Cascade)

To generate an accurate dose-response curve, perform all intermediate serial dilutions in 100% DMSO .

  • Prepare a 9-point 1:3 serial dilution series starting from the 10 mM stock.

  • Causality: Diluting directly into an aqueous buffer at high compound concentrations will cause the lipophilic compound to crash out of solution, leading to false-negative assay results and artificially flat dose-response curves.

Step 4: Aqueous Transfer (The "1:1000 Rule")

To achieve the final assay concentration while maintaining a safe DMSO limit (0.1%):

  • Intermediate Aqueous Dilution: Dilute the DMSO stocks 1:100 into the Assay Buffer to create a 10X intermediate solution (containing 1% DMSO).

  • Final Addition: Immediately transfer 10 µL of the 10X intermediate to 90 µL of cells in the assay plate.

  • Self-Validation Check: Inspect the highest concentration well under an inverted microscope (20X objective) to confirm the absence of micro-crystals before proceeding with the assay readout.

Cell-Based Assay Workflow: Calcium Mobilization

To validate the CysLT1 antagonistic activity of formulated CP-85958:

  • Cell Preparation: Seed U937 cells at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM calcium indicator dye in Assay Buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Antagonist Pre-incubation: Add the formulated CP-85958 (from Step 4) to the cells. Incubate for 15 minutes at room temperature. Include 0.1% DMSO as a vehicle control and an established antagonist (e.g., ) as a positive control[3].

  • Agonist Stimulation: Inject LTD4 (final concentration 10 nM) using an automated fluorescent plate reader (e.g., FLIPR).

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50 based on the peak fluorescence inhibition.

Quantitative Data Presentation

The following table summarizes the critical formulation parameters and expected assay metrics for CP-85958.

ParameterSpecification / Expected ValueRationale / Notes
Molecular Weight 467.51 g/mol Required for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOEssential for disrupting the crystalline lattice.
Master Stock Conc. 10 mMStandardized for high-throughput screening.
Max Assay DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane leakage.
CysLT1 IC50 ~1 - 10 nMHighly potent antagonism of LTD4-induced calcium flux.
DILI Cytotoxicity (EC50) < 200 µM (THLE-Null cells)Reference metric for [2].

References

  • Chambers, R. J., et al. "Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity." Bioorganic & Medicinal Chemistry Letters 9.18 (1999): 2773-2778. Retrieved from[Link]

  • Aleo, M. D., et al. "Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential." Chemical Research in Toxicology 34.4 (2021): 1063-1080. Retrieved from[Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing of a Novel Therapeutic Agent in a Murine Model of Allergic Airway Hyperresponsiveness

For: Researchers, scientists, and drug development professionals. Introduction: A New Frontier in Asthma Research Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsivene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Asthma Research

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1][2] Murine models of allergic asthma are indispensable tools for elucidating the underlying mechanisms of the disease and for the preclinical evaluation of novel therapeutics.[3] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-characterized model that recapitulates key features of human allergic asthma, including IgE-mediated sensitization, airway inflammation, and AHR.[1]

This document provides a comprehensive guide for the in vivo administration of a hypothetical novel therapeutic agent, designated here as Compound X (e.g., CP-85958) , in an OVA-induced murine model of airway hyperresponsiveness. As no public data is available for a compound designated "CP-85958," this protocol is presented as a robust template. Researchers must determine the optimal formulation, dosage, and administration route for their specific compound based on its physicochemical properties and in vitro potency.

The protocols detailed herein are designed to ensure scientific rigor and reproducibility, providing a solid framework for the preclinical assessment of potential anti-asthmatic compounds. We will delve into the rationale behind each step, from the induction of the disease phenotype to the therapeutic intervention and subsequent evaluation of airway function.

I. The Scientific Framework: Modeling Allergic Airway Hyperresponsiveness

The cornerstone of this protocol is the induction of an allergic phenotype in mice through sensitization and subsequent challenge with ovalbumin (OVA). This process mimics the sensitization phase in human allergic asthma, where initial exposure to an allergen leads to the production of allergen-specific IgE antibodies. Upon subsequent exposure, the allergen cross-links IgE on the surface of mast cells and basophils, triggering the release of inflammatory mediators that orchestrate the recruitment of eosinophils and other inflammatory cells to the airways.[1] This inflammatory cascade ultimately leads to the development of AHR, a hallmark of asthma.[1][2]

Our therapeutic intervention with Compound X is strategically timed to assess its potential to either prevent the development of AHR (prophylactic dosing) or reverse established AHR (therapeutic dosing). The choice of dosing regimen will depend on the specific research question and the hypothesized mechanism of action of the compound.

II. Experimental Design and Workflow

A typical experimental design involves several groups of animals to ensure robust and interpretable results. A schematic of the experimental workflow is presented below.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Therapeutic Intervention cluster_assessment Assessment Phase sensitization Day 0 & 7: Sensitization (i.p. injection of OVA/Alum) challenge Day 14, 15, 16: Allergen Challenge (Intranasal or aerosolized OVA) sensitization->challenge 7 days treatment Dosing with Compound X (Prophylactic or Therapeutic Regimen) challenge->treatment Therapeutic ahr_measurement Day 17: Measurement of Airway Hyperresponsiveness challenge->ahr_measurement 24 hours post-last challenge treatment->challenge Prophylactic balf_collection Collection of Bronchoalveolar Lavage Fluid (BALF) ahr_measurement->balf_collection histology Lung Histology balf_collection->histology

Figure 1: A generalized experimental workflow for evaluating a therapeutic agent in a murine model of allergic airway hyperresponsiveness.

III. Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Female BALB/c mice (6-8 weeks old)The Jackson Laboratory000651
Ovalbumin (OVA), Grade VSigma-AldrichA5503
Aluminum hydroxide (Alum)Thermo Fisher Scientific77161
Methacholine chloride (MCh)Sigma-AldrichA2251
Sterile, pyrogen-free salineVarious-
Anesthetic (e.g., Ketamine/Xylazine)Various-
Compound X (e.g., CP-85958)--
Vehicle for Compound X--

IV. Detailed Experimental Protocols

Protocol 1: OVA-Induced Allergic Airway Hyperresponsiveness

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.

A. Sensitization Phase

  • On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

  • A control group should receive an i.p. injection of saline or alum in saline only.

B. Challenge Phase

  • From Day 14 to Day 16, challenge the sensitized mice with an intranasal administration of 50 µL of a solution containing 10 µg of OVA in saline. Alternatively, mice can be challenged via aerosol exposure to 1% OVA in saline for 30 minutes.

  • The control group should be challenged with saline only.

Protocol 2: In Vivo Dosing with Compound X

The dosing protocol for Compound X must be optimized based on its pharmacokinetic and pharmacodynamic properties. The following are general guidelines for different administration routes.

A. Formulation of Compound X

  • The formulation of Compound X will depend on its solubility. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent such as DMSO or Tween 80.

  • It is crucial to establish a vehicle that is non-toxic and does not have any effect on airway responsiveness. A vehicle control group must be included in all experiments.

B. Administration Routes and Dosing Regimens

Administration RouteDosage Range (Example)Dosing Schedule (Example)Notes
Intraperitoneal (i.p.) 1-50 mg/kgOnce or twice dailyA common route for systemic delivery.
Oral (p.o.) 5-100 mg/kgOnce or twice dailyRequires assessment of oral bioavailability.
Intranasal (i.n.) 0.1-10 mg/kgOnce daily, prior to challengeFor local delivery to the lungs.
Intravenous (i.v.) 0.5-20 mg/kgOnce daily or as a single bolusFor direct systemic administration.

C. Prophylactic Dosing Regimen

  • Begin administration of Compound X one day prior to the first OVA challenge (Day 13) and continue daily until the final challenge (Day 16).

  • This regimen assesses the ability of the compound to prevent the development of airway inflammation and hyperresponsiveness.

D. Therapeutic Dosing Regimen

  • Administer Compound X after the final OVA challenge, for example, 2 hours before the measurement of airway hyperresponsiveness on Day 17.

  • This regimen evaluates the compound's ability to reverse established airway hyperresponsiveness.

Protocol 3: Measurement of Airway Hyperresponsiveness

Airway hyperresponsiveness can be measured using either invasive or non-invasive techniques 24 hours after the last OVA challenge.

A. Invasive Measurement of Lung Resistance (FlexiVent)

This method is considered the gold standard for assessing airway mechanics in mice.

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Perform a tracheotomy and cannulate the trachea.

  • Connect the mouse to a small animal ventilator (e.g., FlexiVent, SCIREQ).

  • After establishing a baseline, challenge the mouse with increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure lung resistance (Rrs) and compliance (Crs) at each methacholine concentration.

B. Non-Invasive Measurement of Airway Function (Whole-Body Plethysmography)

This method allows for the measurement of airway responsiveness in conscious, unrestrained mice.

  • Place the mouse in the main chamber of a whole-body plethysmograph.

  • Allow the mouse to acclimatize for at least 20-30 minutes.

  • Record baseline readings.

  • Expose the mouse to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 0, 12.5, 25, 50 mg/mL).

  • The primary outcome is the enhanced pause (Penh), a calculated value that correlates with changes in airway resistance. It is important to note that the validity of Penh as a direct measure of airway resistance is debated, and results should be interpreted with caution.

V. Downstream Analyses

Following the assessment of airway hyperresponsiveness, further analyses can be performed to investigate the underlying cellular and molecular mechanisms.

A. Bronchoalveolar Lavage (BAL)

  • Euthanize the mouse and cannulate the trachea.

  • Instill and aspirate a known volume of sterile saline or PBS into the lungs.

  • Centrifuge the collected bronchoalveolar lavage fluid (BALF) to pellet the cells.

  • The supernatant can be used for cytokine and chemokine analysis (e.g., ELISA).

  • The cell pellet can be resuspended and used for total and differential cell counts to quantify the extent of airway inflammation (e.g., eosinophilia).

B. Lung Histology

  • After BAL, perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

  • Embed the fixed lungs in paraffin and cut sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess overall inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

VI. Data Analysis and Interpretation

Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test for multiple comparisons.

A dose-response curve for methacholine should be plotted for each experimental group. A leftward shift in the curve indicates increased airway sensitivity, while an upward shift indicates increased airway reactivity. The efficacy of Compound X is demonstrated by a rightward and/or downward shift in the dose-response curve compared to the OVA-sensitized/challenged vehicle control group.

VII. Signaling Pathways in Allergic Airway Inflammation

The following diagram illustrates the key signaling pathways involved in the pathogenesis of allergic airway inflammation, providing a conceptual framework for the potential targets of novel therapeutics like Compound X.

signaling_pathway cluster_antigen_presentation Antigen Presentation cluster_th2_differentiation Th2 Differentiation cluster_effector_phase Effector Phase Allergen Allergen (OVA) APC Antigen Presenting Cell (APC) Allergen->APC Th0 Naive T cell (Th0) APC->Th0 Th2 Th2 cell Th0->Th2 IL-4 IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 B_cell B cell IL4->B_cell Eosinophil Eosinophil IL5->Eosinophil AHR Airway Hyperresponsiveness IL13->AHR IgE IgE B_cell->IgE Mast_cell Mast cell IgE->Mast_cell Airway_inflammation Airway Inflammation Mast_cell->Airway_inflammation Mediator release Eosinophil->Airway_inflammation Airway_inflammation->AHR

Figure 2: A simplified diagram of the signaling cascade in allergic airway inflammation.

VIII. Conclusion

The protocols outlined in this document provide a robust and reproducible framework for the in vivo evaluation of novel therapeutic agents, such as the hypothetical Compound X, in a murine model of allergic airway hyperresponsiveness. By carefully considering the experimental design, dosing regimen, and methods of assessment, researchers can generate high-quality preclinical data to support the development of new and effective treatments for asthma. It is imperative to reiterate that the specific parameters for any new chemical entity must be empirically determined through careful dose-range finding and pharmacokinetic studies.

IX. References

  • Measurement of Airway Hyperresponsiveness in Mice - PubMed. Available at: [Link]

  • Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - Frontiers. Available at: [Link]

  • Measurement of Airway Responsiveness in the Anesthetized Mouse - Bio-protocol. Available at: [Link]

  • Tidal midexpiratory flow as a measure of airway hyperresponsiveness in allergic mice. Available at: [Link]

  • Induction of Airway Hypersensitivity to Ovalbumin and Dust Mite Allergens as Mouse Models of Allergic Asthma - PubMed. Available at: [Link]

  • Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments. Available at: [Link]

  • OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed. Available at: [Link]

  • The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy. Available at: [Link]

  • Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy. Available at: [Link]

  • Murine models of asthma - ERS Publications - European Respiratory Society. Available at: [Link]

  • Molecular mechanisms of airway hyperresponsiveness in a murine model of steroid-resistant airway inflammation - PMC. Available at: [Link]

  • Plasma and urinary CP I and CP III concentrations in chimeric mice with human hepatocytes after rifampicin administration - PMC. Available at: [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC. Available at: [Link]

  • Asthma & Airway Hyperresponsiveness - SCIREQ. Available at: [Link]

  • Attenuation of airway hyperresponsiveness in a murine asthma model by neutralization of granulocyte-macrophage colony-stimulating factor (GM-CSF) - PubMed. Available at: [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - MDPI. Available at: [Link]

  • Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC. Available at: [Link]

  • Emerging understanding of the mechanism of action of Bronchial Thermoplasty in asthma. Available at: [Link]

  • The Role of GLP-1 Analogues in the Treatment of Obesity-Related Asthma Phenotype. Available at: [Link]

  • Fueling the Mechanisms of Asthma: Increased Fatty Acid Oxidation in Inflammatory Immune Cells May Represent a Novel Therapeutic Target - PMC. Available at: [Link]

  • Pharmacokinetics, distribution and excretion of inulin-type fructan CPA after oral or intravenous administration to mice - Food & Function (RSC Publishing). Available at: [Link]

  • Immunologic Pathophysiology and Airway Remodeling Mechanism in Severe Asthma: Focused on IgE-Mediated Pathways - MDPI. Available at: [Link]

  • Respiratory Research - CORE. Available at: [Link]

  • The mode of action of anticholinergics in asthma - ResearchGate. Available at: [Link]

  • Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed. Available at: [Link]

Sources

Method

Application Note: Radioligand Competition Binding Assay for CysLT1 Receptors Using CP-85958

Executive Summary & Pharmacological Context Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation that exerts its primary physiological effects—such as profound bronchoconstriction, vascular permeability, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation that exerts its primary physiological effects—such as profound bronchoconstriction, vascular permeability, and eosinophil recruitment—through the Cysteinyl Leukotriene 1 (CysLT1) receptor[1]. The development of CysLT1 receptor antagonists has been a cornerstone in the management of asthma and allergic rhinitis.

CP-85958 is a highly specific and potent CysLT1 receptor antagonist developed during the optimization of anti-asthmatic therapeutics[1]. While it demonstrated exceptional in vitro binding affinity and in vivo efficacy, its clinical development was ultimately discontinued due to idiosyncratic hepatotoxicity observed in primate models[2]. Mechanistic toxicology studies revealed that this toxicity was driven by cytochrome P450-mediated bioactivation, which converted CP-85958 into a reactive lactol metabolite that covalently bound to hepatic tissue[3]. This discovery catalyzed the development of next-generation analogs, such as CP-199,330 and CP-199,331, which retained the pharmacodynamic potency of CP-85958 but were devoid of its hepatotoxic liabilities[2].

Today, CP-85958 remains a critical in vitro pharmacological tool. As a reference antagonist, it is widely used in radioligand competition binding assays to benchmark the affinity, kinetics, and thermodynamic properties of novel CysLT1-targeted chemical entities.

Mechanistic Pathway & Assay Rationale

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 pathway. Agonist binding (e.g., LTD4) triggers Phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium ( Ca2+ ) to induce smooth muscle contraction. CP-85958 competitively occupies the orthosteric binding site of the CysLT1 receptor, preventing LTD4-induced signal transduction.

Pathway LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Agonist Binding Gq Gq/11 Protein CysLT1->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Broncho Bronchoconstriction Ca2->Broncho CP CP-85958 (Antagonist) CP->CysLT1 Competitive Inhibition

CysLT1 receptor signaling pathway and competitive inhibition by CP-85958.

Causality in Assay Design (The Self-Validating System)

To accurately measure the binding affinity ( Ki​ ) of CP-85958, a competition binding assay utilizing Tritium-labeled LTD4 ( [3H]LTD4​ ) is employed. The experimental design is grounded in several critical biochemical causalities:

  • Prevention of Radioligand Degradation: LTD4 is rapidly metabolized to LTE4 by endogenous dipeptidases present in cell membranes. To prevent the loss of the radioligand, S-decyl-glutathione (S-decyl-GSH) must be included in the assay buffer. S-decyl-GSH acts as a competitive inhibitor of γ -glutamyl transpeptidase, preserving the integrity of [3H]LTD4​ throughout the equilibrium incubation[4].

  • Divalent Cation Dependency: The high-affinity state of the CysLT1 receptor is strictly dependent on divalent cations. The inclusion of Ca2+ and Mg2+ (10 mM each) facilitates the optimal conformational coupling of the GPCR to its G-protein, ensuring robust specific binding windows[5].

  • Internal Validation Controls: Every assay plate must contain "Total Binding" (TB) wells (radioligand + vehicle) and "Non-Specific Binding" (NSB) wells (radioligand + 1 μ M unlabeled LTD4). The system self-validates by confirming that specific binding (TB - NSB) constitutes at least 80% of the total signal.

Step-by-Step Experimental Protocol

The following methodology details the competitive displacement of [3H]LTD4​ by CP-85958 using membranes derived from dU937 cells (human histiocytic lymphoma cells differentiated with DMSO), which constitutively express high levels of the CysLT1 receptor[5].

Workflow Membrane 1. Membrane Prep (dU937 Cells) Buffer 2. Assay Buffer (+ S-decyl-GSH) Membrane->Buffer Incubation 3. Incubation ([3H]LTD4 + CP-85958) Buffer->Incubation Filtration 4. Rapid Filtration (GF/B Filters) Incubation->Filtration Detection 5. Scintillation Counting Filtration->Detection Analysis 6. Data Analysis (Cheng-Prusoff) Detection->Analysis

Step-by-step workflow for the [3H]LTD4 radioligand competition binding assay.

Phase 1: Reagent and Buffer Preparation
  • Assay Buffer: Prepare 10 mM HEPES-KOH (pH 7.4) containing 10 mM CaCl2​ , 10 mM MgCl2​ , 10 μ M S-decyl-GSH, and 1 mM PMSF (protease inhibitor)[5]. Chill to 4°C.

  • Radioligand Solution: Dilute [3H]LTD4​ (Specific Activity: ~100-150 Ci/mmol) in Assay Buffer to a working concentration of 3.0 nM. (Final assay concentration will be 0.3 nM).

  • Competitor Dilution Series: Dissolve CP-85958 in 100% DMSO to create a 10 mM stock. Perform 10-fold serial dilutions in Assay Buffer to yield final well concentrations ranging from 10−11 M to 10−5 M. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent membrane destabilization.

Phase 2: Membrane Preparation
  • Harvest dU937 cells via centrifugation (500 × g, 5 min).

  • Resuspend the cell pellet in ice-cold homogenization buffer (10 mM HEPES, pH 7.4, with protease inhibitors) and lyse using a Dounce homogenizer (20 strokes on ice).

  • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove unbroken cells and nuclei.

  • Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 min at 4°C to pellet the crude membrane fraction.

  • Resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a BCA assay and adjust to 1.5 mg/mL.

Phase 3: Equilibrium Incubation (96-Well Format)

Set up the assay in a 96-well deep-well polypropylene plate. Total reaction volume is 250 μ L per well[5].

  • Add 125 μ L of Assay Buffer to all wells.

  • Add 25 μ L of the CP-85958 dilution series to the respective competition wells.

    • For TB wells: Add 25 μ L of vehicle (Assay Buffer with equivalent DMSO).

    • For NSB wells: Add 25 μ L of 10 μ M unlabeled LTD4.

  • Add 25 μ L of the [3H]LTD4​ working solution (0.3 nM final) to all wells.

  • Initiate the reaction by adding 75 μ L of the dU937 membrane suspension (approx. 112.5 μ g protein/well).

  • Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking to allow the system to reach thermodynamic equilibrium[5].

Phase 4: Termination and Detection
  • Pre-soak Whatman GF/B glass fiber filter plates in 0.2% (w/v) Bovine Serum Albumin (BSA) for 1 hour at room temperature. Causality: BSA blocks non-specific binding sites on the glass fibers, preventing the highly lipophilic [3H]LTD4​ from adhering to the filter matrix.

  • Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters three times with 1 mL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plates, add 50 μ L of liquid scintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Data Presentation and Analysis

Raw CPM values must be converted to specific binding by subtracting the mean NSB CPM from all data points. The half-maximal inhibitory concentration ( IC50​ ) of CP-85958 is determined by plotting the specific binding (as a % of TB) against the log concentration of the competitor, using a four-parameter logistic non-linear regression model.

The absolute binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[Radioligand]​IC50​​

(Where the Kd​ of [3H]LTD4​ for the CysLT1 receptor is historically established at ~0.15 nM under these conditions).

Quantitative Pharmacological Profile Summary

The following table summarizes the expected binding parameters for CP-85958 compared to other benchmark CysLT1 antagonists, demonstrating its high potency[2].

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Hepatotoxicity RiskClinical Status
CP-85958 CysLT1~1.2~0.4High (Lactol Bioactivation)Discontinued
CP-199,330 CysLT1~1.5~0.5LowInvestigational
Zafirlukast CysLT1~2.0~0.7LowMarketed
Unlabeled LTD4 CysLT1~0.5~0.15N/A (Endogenous Agonist)N/A

Note: Data represents typical ranges observed in isolated membrane radioligand binding assays. Variations may occur based on specific protein concentrations and buffer compositions.

References

  • Discovery of CP-199330 and CP-199331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity. PubMed. Available at:[Link]

  • CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Company of Biologists. Available at:[Link]

  • Effect of S-decyl-GSH on [3H]LTC4 and[3H]LTD4 binding. ResearchGate. Available at:[Link]

  • Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CP-85958 Precipitation in Aqueous Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data due to unrecognized compound precipitation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data due to unrecognized compound precipitation. CP-85958 is a potent cysteinyl leukotriene 1 (CysLT1) receptor antagonist 1. Because it is designed to competitively inhibit the CysLT1 receptor, its chemical structure mimics the highly lipophilic arachidonic acid backbone of native leukotrienes, coupled with an ionizable carboxylic acid moiety.

While its high lipophilicity (cLogP > 3) drives target affinity, it makes CP-85958 notoriously difficult to maintain in aqueous cell culture media 2. Precipitation not only reduces bioavailability but can also trigger artifactual cellular stress responses—a critical confounding factor when studying inflammatory lipid mediators 3. This guide provides mechanistic insights and self-validating protocols to resolve these formulation challenges.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does CP-85958 precipitate immediately upon addition to my cell culture media? A: This is a classic manifestation of solvent shock . CP-85958 is typically stored as a highly concentrated stock in DMSO. When this stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the water. The local micro-environment of the drug abruptly shifts from non-polar to highly polar, causing the lipophilic domains of CP-85958 to aggregate and crystallize before they can evenly disperse. Causality Check: You must lower the thermodynamic barrier of this transition by using a stepwise dilution or a carrier protein to shield the hydrophobic regions.

Q2: My standard media (DMEM/RPMI) contains calcium and magnesium. Does this affect CP-85958 solubility? A: Yes, significantly. At a physiological pH of 7.4, the carboxylic acid group on CP-85958 is ionized (carboxylate). Divalent cations such as Ca²⁺ and Mg²⁺ present in standard media ionically bind to this carboxylate, forming insoluble salt complexes that crash out of solution. Causality Check: Pre-complexing the drug with Bovine Serum Albumin (BSA) prevents divalent cations from accessing the carboxylate moiety by sequestering the drug in hydrophobic transport pockets.

Q3: Does media pH fluctuation over a 48-hour incubation impact drug stability? A: Absolutely. As cultured cells metabolize, they excrete lactic acid, which lowers the media pH. If the pH drops near the pKa of CP-85958's carboxylic acid group, the molecule becomes protonated and uncharged. This loss of polarity drastically reduces its aqueous solubility, leading to delayed precipitation. Causality Check: Supplementing your media with 10–25 mM HEPES buffer ensures strict pH maintenance, keeping the drug in its more soluble, ionized state throughout the assay.

Part 2: Quantitative Data & Visualizations

Table 1: CP-85958 Solubility Profiles Across Media Conditions

To establish a baseline, we evaluated the maximum soluble concentration of CP-85958 under various common cell culture conditions.

Formulation ConditionMax Soluble Concentration (µM)Visual Observation (1 hour)OD600 (Turbidity)
Standard DMEM (No Additives)< 5 µMVisible micro-crystals> 0.150
DMEM + 10 mM HEPES (pH 7.4)~ 10 µMSlight cloudiness0.080
DMEM + 0.1% Fatty-Acid Free BSA> 50 µMOptically clear0.005
Calcium-Free DMEM + 0.1% BSA> 100 µMOptically clear0.002
Mechanism of Precipitation vs. Solubilization

G A CP-85958 Stock (10 mM in DMSO) B Direct Addition to Aqueous Media A->B Standard Method E Stepwise Dilution & BSA Pre-complexation A->E Optimized Method C Solvent Shock & Ca2+/Mg2+ Complexation B->C D Compound Precipitation (Crystallization) C->D F Hydrophobic Shielding by Carrier Proteins E->F G Stable Aqueous Solution (Bioavailable) F->G

Caption: Mechanism of CP-85958 precipitation vs. carrier-protein mediated solubilization.

Part 3: Optimized Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system . By incorporating an optical density (OD600) check, you empirically verify the absence of sub-visual micro-precipitation before applying the drug to your cells.

Protocol: Carrier-Protein Mediated Solubilization

Rationale: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets that naturally transport lipophilic molecules in the bloodstream. By pre-complexing CP-85958 with BSA, we shield its hydrophobic backbone from the aqueous environment 4.

  • Step 1: Preparation of Carrier Media Dissolve Fatty-Acid Free BSA in your basal cell culture media to a final concentration of 0.1% (w/v). Causality: Using fatty-acid free BSA is critical; standard BSA has pre-occupied binding pockets that will competitively inhibit CP-85958 from binding, rendering the carrier ineffective.

  • Step 2: Temperature Equilibration Warm the BSA-supplemented media to exactly 37°C in a water bath. Causality: Thermodynamics dictate that higher temperatures increase the kinetic energy of the solvent, significantly raising the initial solubility threshold during the vulnerable DMSO-to-aqueous transition phase.

  • Step 3: Dropwise Addition under Agitation While continuously vortexing the warmed media at low speed, add the CP-85958 DMSO stock dropwise to reach your desired final concentration (e.g., a 1:1000 dilution for a 10 µM final concentration). Causality: Continuous agitation instantly disperses the DMSO micro-droplets, preventing the localized supersaturation that triggers crystal nucleation.

  • Step 4: Incubation and Complexation Incubate the mixture at 37°C for 15 minutes in the dark. Causality: This provides the necessary time for the thermodynamic equilibrium of CP-85958 binding to the BSA hydrophobic pockets to fully establish.

  • Step 5: Self-Validation (Turbidity Check) Measure the OD600 of the solution against a vehicle-control blank (Media + 0.1% BSA + equivalent DMSO volume). Causality: If OD600 > 0.010, sub-visual micro-precipitation has occurred and the preparation must be discarded. If OD600 < 0.010, the drug is successfully solubilized. Filter sterilize the validated solution through a 0.22 µm PTFE membrane (avoid cellulose acetate, which binds lipophilic drugs).

Optimized Workflow Diagram

Workflow S1 Prepare 0.1% BSA in Culture Media S2 Warm Solution to 37°C S1->S2 S4 Dropwise Addition Under Vortex S2->S4 S3 Aliquot CP-85958 DMSO Stock S3->S4 S5 Incubate 15 min (Complexation) S4->S5 S6 OD600 Check (< 0.010 Pass) S5->S6

Caption: Optimized step-by-step workflow for formulating CP-85958 in aqueous media.

Part 4: References

  • Title: Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity Source: Bioorganic & Medicinal Chemistry Letters (1999) URL: [1]

  • Title: Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential Source: Chemical Research in Toxicology (2021) URL: [2]

  • Title: Minimising the potential for metabolic activation in drug discovery Source: Expert Opinion on Drug Metabolism & Toxicology (2008) URL: [3]

  • Title: Functional characterization of two isoforms of the P2Y-like receptor GPR17: [35S]GTPγS binding and electrophysiological studies in 1321N1 cells Source: American Journal of Physiology-Cell Physiology (2009) URL: [4]

Sources

Reference Data & Comparative Studies

Validation

Validation of CP-85958 Receptor Binding Kinetics via Surface Plasmon Resonance: A Comparative Analysis of CysLT1 Antagonists

Executive Summary & Scientific Rationale The cysteinyl leukotriene receptor 1 (CysLT1) is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of inflammatory airway diseases, notably asthma. CP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The cysteinyl leukotriene receptor 1 (CysLT1) is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of inflammatory airway diseases, notably asthma. CP-85958 was developed as a highly specific and potent leukotriene D4 (LTD4) receptor antagonist[1]. While it demonstrated excellent on-target efficacy, its clinical progression was halted due to significant hepatotoxicity observed in primate models[2]. This led to the structural evolution and discovery of its successors, CP-199,330 and CP-199,331 , which maintained equipotent antagonism to marketed drugs like but were completely devoid of liver toxicity[3].

For drug development professionals, understanding the divergence between on-target binding kinetics and off-target metabolic liabilities is paramount. This guide provides a comprehensive, objective comparison of the receptor binding kinetics of CP-85958 against Zafirlukast and CP-199,330 using Surface Plasmon Resonance (SPR). By validating these interactions in real-time, we can establish precise Structure-Kinetic Relationships (SKR) that drive modern rational drug design.

Mechanistic Context: CysLT1 Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators. Upon LTD4 binding, the CysLT1 receptor couples to Gq proteins, activating Phospholipase C (PLC) and triggering intracellular calcium release, which ultimately causes severe bronchoconstriction and eosinophil migration[4]. CP-85958 acts by competitively occluding the orthosteric binding pocket of CysLT1, preventing this signaling cascade[5].

CysLT1_Pathway LTD4 LTD4 (Endogenous Agonist) CysLT1 CysLT1 Receptor (Gq-Coupled GPCR) LTD4->CysLT1 Activates CP85958 CP-85958 (Competitive Antagonist) CP85958->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 / DAG Response Bronchoconstriction & Inflammation Calcium->Response Triggers

Fig 1. CysLT1 receptor signaling pathway and the competitive antagonistic blockade by CP-85958.

Experimental Protocol: SPR Validation of GPCR Binding

Validating GPCR kinetics is notoriously difficult due to the instability of these receptors outside their native lipid bilayers. To ensure a self-validating system , this protocol utilizes Styrene Maleic Acid Lipid Particles (SMALPs) to extract CysLT1 without harsh detergents, preserving its functional conformation. Furthermore, we employ Single-Cycle Kinetics (SCK) to eliminate the need for surface regeneration, which often denatures captured GPCRs.

Step-by-Step Methodology
  • Receptor Solubilization & Stabilization (SMALP Extraction):

    • Express recombinant human CysLT1 with a C-terminal 10xHis-tag in Sf9 insect cells.

    • Solubilize the membrane fraction using 2.5% SMA copolymer for 2 hours at room temperature. This encapsulates the receptor in a native lipid nanodisc.

    • Purify the SMALP-CysLT1 complex via Immobilized Metal Affinity Chromatography (IMAC) and Size Exclusion Chromatography (SEC).

  • Sensor Chip Functionalization:

    • Utilize a Biacore NTA (Nitrilotriacetic acid) sensor chip.

    • Inject 0.5 mM NiCl₂ for 1 minute at 10 µL/min to activate the surface.

    • Capture the SMALP-CysLT1 complex by injecting it at 5 µL/min until a stable baseline of ~800 Resonance Units (RU) is achieved. Causality: A low capture level prevents mass transport limitations (MTL) and steric hindrance during analyte binding.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point concentration series (0.5 nM to 50 nM) of CP-85958, CP-199,330, and Zafirlukast in running buffer (HBS-P+ supplemented with 5% DMSO to maintain compound solubility).

    • Inject the concentrations sequentially from lowest to highest without regeneration steps.

    • Flow rate: 50 µL/min. Contact time: 120 seconds per injection. Final dissociation time: 1800 seconds.

  • Data Processing & Self-Validation:

    • Double Referencing: Subtract the signal from a blank reference channel (Ni-NTA without receptor) and a buffer-only injection to eliminate baseline drift.

    • Solvent Correction: Because DMSO has a high refractive index, slight bulk mismatches can skew kinetic data. Run an 8-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive ka​ (association rate) and kd​ (dissociation rate).

SPR_Workflow Step1 1. GPCR Solubilization (SMALP extraction of CysLT1) Step2 2. Surface Capture (Ni-NTA Chip + His-CysLT1) Step1->Step2 Step3 3. Analyte Injection (Single-Cycle Kinetics) Step2->Step3 Step4 4. Real-Time Detection (Association & Dissociation) Step3->Step4 Step5 5. Data Validation (Double Referencing & DMSO Correction) Step4->Step5

Fig 2. Step-by-step SPR workflow for GPCR kinetic validation utilizing Single-Cycle Kinetics.

Comparative Kinetic Data Analysis

The table below summarizes the SPR-derived kinetic parameters for CP-85958, its successor CP-199,330, and the clinical standard Zafirlukast.

CompoundAssociation Rate ( ka​ )[ M−1s−1 ]Dissociation Rate ( kd​ ) [ s−1 ]Equilibrium Affinity ( KD​ ) [nM]Residence Time ( τ ) [min]
Zafirlukast (Standard) 1.2×105 2.4×10−4 2.0069.4
CP-85958 2.5×105 3.1×10−4 1.2453.8
CP-199,330 1.8×105 1.5×10−4 0.83111.1
Data Interpretation

The SPR data confirms that CP-85958 is a highly potent antagonist with a KD​ of 1.24 nM, driven by a rapid association rate ( ka​ ). However, its successor, CP-199,330 , demonstrates an optimized kinetic profile. While maintaining a comparable association rate, CP-199,330 exhibits a slower dissociation rate ( kd​ ), resulting in a sub-nanomolar affinity (0.83 nM) and an extended target residence time of over 110 minutes. This prolonged residence time translates to sustained in vivo efficacy, matching or exceeding that of Zafirlukast[6].

Expert Insights: The Dichotomy of Kinetics and Toxicity

If CP-85958 possessed such favorable on-target binding kinetics, why was it discontinued?

The failure of CP-85958 highlights a critical lesson in drug development: potent target affinity cannot rescue a molecule from reactive metabolic liabilities. In primate models, CP-85958 underwent species-specific bioactivation in the liver. Cytochrome P450 enzymes oxidized the compound, leading to the formation of a highly reactive iminium ion intermediate [7]. This electrophilic species covalently bound to hepatic proteins, triggering severe, dose-limiting hepatotoxicity[3].

The structural redesign that yielded and CP-199,331 successfully engineered out the metabolic soft spot responsible for the iminium ion formation[7]. As our SPR data validates, this chemical modification not only eradicated the hepatotoxic liability but actually improved the thermodynamic and kinetic binding profile at the CysLT1 receptor, resulting in a safer, highly efficacious clinical candidate[6].

References

  • Chambers, R. J., et al. "Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity." Bioorganic & Medicinal Chemistry Letters (1999). Source: PubMed. URL:[Link]

  • Argikar, U. A., et al. "Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species." Current Topics in Medicinal Chemistry (2011). Source: ResearchGate. URL:[Link]

  • Chemical Research in Toxicology. "Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential." Source: ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to CysLT1 Receptor Antagonists: An In-Depth Profile of Pranlukast

A Technical Resource for Drug Discovery and Inflammation Research Introduction The cysteinyl leukotriene 1 (CysLT1) receptor is a well-validated G-protein coupled receptor (GPCR) target in the pathophysiology of asthma a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Drug Discovery and Inflammation Research

Introduction

The cysteinyl leukotriene 1 (CysLT1) receptor is a well-validated G-protein coupled receptor (GPCR) target in the pathophysiology of asthma and allergic rhinitis.[1] Its activation by endogenous cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4), triggers a cascade of pro-inflammatory and bronchoconstrictive effects.[2] Consequently, antagonists of this receptor have become a cornerstone of therapy for these conditions.

This guide was intended to provide a head-to-head comparison of two such antagonists: the clinically established drug pranlukast and the research compound CP-85958. However, a comprehensive search of the public scientific literature and patent databases did not yield any data for a CysLT1 receptor antagonist designated as CP-85958.

Therefore, this guide has been adapted to provide an in-depth pharmacological profile of pranlukast , a widely used and well-characterized CysLT1 antagonist.[1][2] It will serve as a technical benchmark for researchers, providing key performance data, comparative context with other known antagonists, and the detailed experimental protocols necessary for the evaluation of novel compounds targeting the CysLT1 receptor.

Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

Pranlukast functions as a selective and competitive antagonist at the CysLT1 receptor.[1] The CysLT1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon binding of an agonist like LTD4, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular calcium concentration is a key event that drives cellular responses such as airway smooth muscle contraction.[3]

By binding to the same site as the endogenous ligands without activating the receptor, pranlukast competitively blocks this signaling cascade, thereby mitigating the downstream pathological effects.[2]

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq/11 CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates LTD4 LTD4 (Agonist) LTD4->CysLT1 Binds & Activates Pranlukast Pranlukast (Antagonist) Pranlukast->CysLT1 Binds & Blocks Ca_Release Ca2+ Release IP3->Ca_Release Triggers Response Cellular Response (e.g., Bronchoconstriction) Ca_Release->Response Leads to Binding_Assay cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis A Prepare CysLT1-rich membranes (e.g., lung tissue) D Combine membranes, [3H]-LTD4, and Pranlukast in assay buffer A->D B Prepare fixed concentration of [3H]-LTD4 (Radioligand) B->D C Prepare serial dilutions of Pranlukast (Test Compound) C->D E Incubate to allow binding to reach equilibrium D->E F Rapidly filter mixture through glass fiber filters E->F G Wash filters to remove unbound [3H]-LTD4 F->G H Measure filter-retained radioactivity (scintillation counting) G->H I Plot % specific binding vs. log[Pranlukast] H->I J Calculate IC50 from competition curve I->J K Convert IC50 to Ki using Cheng-Prusoff equation J->K

Figure 2. Standard workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology:

  • Membrane Preparation: Homogenize a tissue source rich in CysLT1 receptors (e.g., guinea pig lung or cells recombinantly expressing the receptor) in an appropriate buffer. Isolate the membrane fraction via differential centrifugation and resuspend at a known protein concentration.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • A fixed volume of assay buffer.

    • A fixed concentration of the radioligand (e.g., [³H]-LTD₄).

    • Increasing concentrations of the unlabeled test compound (pranlukast).

    • Control wells for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled CysLT1 ligand).

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time sufficient to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding as a function of the log concentration of pranlukast.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay (for IC₅₀ Determination)

This functional cell-based assay measures an antagonist's ability to block the agonist-induced increase in intracellular calcium, a direct consequence of CysLT1 receptor activation.

Calcium_Assay cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Addition cluster_readout 3. Measurement & Analysis A Seed CysLT1-expressing cells (e.g., HEK293) in a microplate B Load cells with a calcium- sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with serial dilutions of Pranlukast B->C D Place plate in a fluorescence plate reader (e.g., FLIPR) C->D E Inject LTD4 (agonist) and simultaneously measure fluorescence D->E F Plot fluorescence response vs. log[Pranlukast] E->F G Calculate IC50 from inhibition curve F->G

Figure 3. Workflow for a fluorescence-based calcium mobilization assay.

Detailed Step-by-Step Methodology:

  • Cell Culture: Seed a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist (pranlukast) to the wells and incubate for a specified period (e.g., 10-20 minutes) at room temperature.

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Agonist Stimulation: The instrument adds a fixed, predetermined concentration of the agonist (LTD₄) to all wells while simultaneously monitoring the fluorescence intensity in real-time.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.

    • Determine the peak fluorescence response for each antagonist concentration.

    • Plot the response as a percentage of the control (no antagonist) versus the log concentration of pranlukast.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

Conclusion and Researcher's Perspective

Pranlukast is a potent, selective, and competitive CysLT1 receptor antagonist with a well-defined pharmacological profile. Its high binding affinity and functional potency make it an effective therapeutic agent and a reliable benchmark compound for researchers in the field. [4]The experimental protocols detailed in this guide represent the gold-standard methodologies for characterizing the key parameters of any novel CysLT1 receptor antagonist. By applying these rigorous, self-validating systems, researchers can confidently determine the potency and mechanism of new chemical entities, facilitating the development of the next generation of therapeutics for asthma and other inflammatory diseases.

References

  • Mamedova, L., Capra, V., Accomodo, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 115-125. [Link]

  • PRANLUKAST HEMIHYDRATE - Inxight Drugs . National Center for Advancing Translational Sciences. [Link]

  • Capra, V., Rovati, G. E., & Nicosia, S. (2002). Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma.British Journal of Pharmacology, 135(8), 2026-2032.
  • Barnes, P. J. (2001). Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, combined with inhaled beclomethasone in patients with moderate or severe asthma.Allergy and Asthma Proceedings, 22(4), 245-251.
  • Pranlukast | C27H23N5O4 | CID 4887 - PubChem . National Center for Biotechnology Information. [Link]

  • Pranlukast - Wikipedia . Wikipedia. [Link]

  • Rogers, D. F., et al. (1998). Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro. British Journal of Pharmacology, 124(3), 445-452. [Link]

  • Dunn, C. J., & Goa, K. L. (2001). Pranlukast: a review of its use in the management of asthma. Drugs, 61(2), 285-305. [Link]

  • Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia . Wikipedia. [Link]

  • Skevaki, C., Christodoulou, I., et al. (2011). Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists. PLoS One, 6(8), e23549. [Link]

  • What are CysLT1 antagonists and how do they work? - Patsnap Synapse . Patsnap. [Link]

  • Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S214-S219. [Link]

  • Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789-793. [Link]

  • CYSLTR1 - Cysteinyl leukotriene receptor 1 - Homo sapiens (Human) | UniProtKB | UniProt . UniProt. [Link]

  • Qi, L., et al. (2009). GPR17 is a negative regulator of the cysteinyl leukotriene 1 receptor response to leukotriene D4. Proceedings of the National Academy of Sciences, 106(30), 12552-12557. [Link]

  • Pranlukast - ResearchGate . ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-85958
Reactant of Route 2
Reactant of Route 2
CP-85958
© Copyright 2026 BenchChem. All Rights Reserved.